molecular formula C12H13NO3S B6143620 ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate CAS No. 1000931-24-7

ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B6143620
CAS RN: 1000931-24-7
M. Wt: 251.30 g/mol
InChI Key: YVAOXNGDKKUVLV-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate, also known as Teprotide, is a compound that belongs to the group of pyridine carboxylate esters. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C12H13NO3S. The InChI code is 1S/C12H13NO3S/c1-4-16-12(15)10-7(3)9-6(2)5-8(14)13-11(9)17-10/h5H,4H2,1-3H3,(H,13,14) . This information can be used to analyze the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.30 g/mol. It is a powder in physical form . For more detailed physical and chemical properties, it’s recommended to refer to a product-specific Material Safety Data Sheet (MSDS) or similar documentation .

Scientific Research Applications

Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate has been studied extensively for its potential applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, such as pharmaceuticals, and as a reagent in the synthesis of polymers. This compound has also been used in the synthesis of materials for electronic devices, such as organic field-effect transistors and light-emitting diodes. Additionally, this compound has been used in the synthesis of electrochemical sensors, which can be used to detect and analyze various compounds.

Mechanism of Action

The mechanism of action of ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can form covalent bonds with other molecules. This allows this compound to act as a catalyst in the synthesis of organic compounds and polymers. Additionally, this compound can be used as a reagent in the synthesis of electrochemical sensors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can be toxic to certain organisms. It has been found to be toxic to fish, crustaceans, and aquatic invertebrates. Additionally, this compound has been shown to have mutagenic and teratogenic effects in laboratory animals.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate in laboratory experiments is its ability to act as a catalyst in the synthesis of organic compounds and polymers. Additionally, this compound can be used as a reagent in the synthesis of electrochemical sensors. However, there are some limitations to using this compound in laboratory experiments. This compound is toxic to certain organisms and can cause mutagenic and teratogenic effects in laboratory animals. Additionally, this compound is a hazardous material and should be handled with caution.

Future Directions

There are several potential future directions for the use of ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate. One potential direction is the development of new electrochemical sensors based on this compound. Additionally, this compound could be used in the synthesis of new materials for electronic devices, such as organic field-effect transistors and light-emitting diodes. Additionally, this compound could be used in the development of new catalysts for the synthesis of organic compounds and polymers. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.

Synthesis Methods

Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate can be synthesized in several ways. The most common method involves the condensation reaction of ethyl 3,4-dimethylthiophene-2-carboxylate and 6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid. This reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at temperatures of up to 130°C and yields this compound in yields of up to 95%.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3,4-dimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-4-16-12(15)10-7(3)9-6(2)5-8(14)13-11(9)17-10/h5H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAOXNGDKKUVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)NC(=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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